

# Spectroscopic Profile of 5-Chloro-3-methyl-1-phenylpyrazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-3-methyl-1-phenylpyrazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-3-methyl-1-phenylpyrazole** and its derivatives. Due to the limited availability of published, detailed spectroscopic data for the parent compound, this guide presents data for the closely related and well-characterized derivative, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This information is invaluable for the synthesis, identification, and quality control of this class of compounds, which are significant intermediates in medicinal chemistry and materials science.

## Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole

A common synthetic route to **5-Chloro-3-methyl-1-phenylpyrazole** involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone.

## Experimental Protocol: Synthesis

In a dry, four-necked flask, 184 g of phosphorus oxychloride is added. Subsequently, 172 g of 3-methyl-1-phenyl-5-pyrazolone is introduced to the flask. The mixture is stirred for 30 minutes, and the temperature is raised to 60°C. The reaction is allowed to proceed, with the temperature naturally increasing to 80°C, where it is maintained for 30 minutes. Following this, the mixture is heated to 110°C for 2 hours. The reaction mixture is then carefully poured into 1500 ml of water. The lower oily layer is separated using a separatory funnel and washed three times with

100 ml of water. The resulting oil is purified by vacuum distillation at 3 mm Hg and 100-110°C to yield 174 g of **5-Chloro-3-methyl-1-phenylpyrazole** as a dry product with a purity of 99.5% (90.5% yield).[1]

## Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The following tables summarize the key spectroscopic data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key derivative.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.983	s	1H	-CHO
7.564–7.471	m	5H	Ar-H
2.546	s	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data of a Derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Chemical Shift ( $\delta$ ) ppm	Assignment
170.4	C=N (imidazole)
148.8	C=N (pyrazole)
147.4 - 123.6	Aromatic C
114.4	=C-Cl (pyrazole)
90.1	C-2
57.5	C-5
41.9	C-6
13.8	-CH <sub>3</sub>

Note: Specific <sup>13</sup>C NMR data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was not available in the searched literature. The data presented here is for a closely related derivative to provide an indication of expected chemical shifts.

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2]

Wavenumber (cm <sup>-1</sup> )	Assignment
3063	C-H stretch (aromatic)
1677	C=O stretch (aldehyde)
1598	C=C stretch (aromatic ring)
1528	C=N stretch (pyrazole ring)
1463, 1436	C-H bend (methyl)
1376	C-H bend (aromatic)
1004	C-Cl stretch
763	C-H out-of-plane bend

## Mass Spectrometry (MS)

Mass spectrometry data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is available through the NIST Mass Spectrometry Data Center. The molecular weight of this compound is 220.65 g/mol .[3] GC-MS analysis would be expected to show a molecular ion peak corresponding to this mass.

## Experimental Protocols for Spectroscopic Analysis

The following are general experimental protocols for obtaining the spectroscopic data for pyrazole derivatives.

### NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[2][4] The sample is dissolved in a deuterated solvent, commonly chloroform- $\text{d}$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[4] For  $^1\text{H}$  NMR of pyrazole in a nematic phase, a sample can be prepared in N-(p-ethoxybenzylidene)-p-butylaniline (EBBA) with an external standard like  $\text{DMSO-d}_6$  in a sealed capillary. One-dimensional spectra are acquired with appropriate spectral widths and acquisition times to ensure good resolution and signal-to-noise ratio.

### IR Spectroscopy

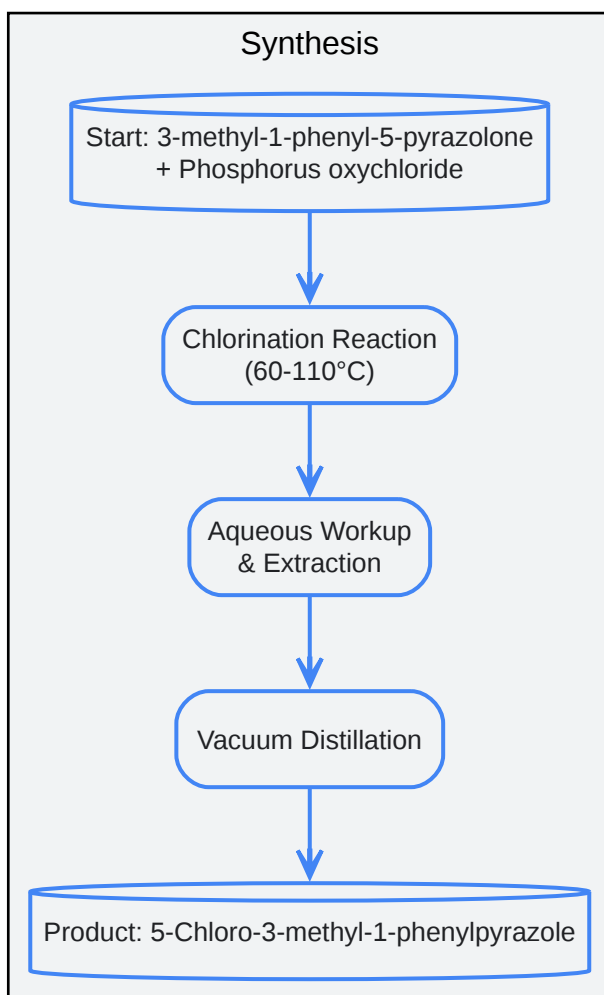
FT-IR spectra are recorded using a spectrophotometer.[4] For solid samples, the KBr pellet method is commonly employed.[4] The sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is typically recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ . [4]

### Mass Spectrometry

Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of compounds.[4] For pyrazole derivatives, electron ionization (EI) is a common method.[5] The fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation.

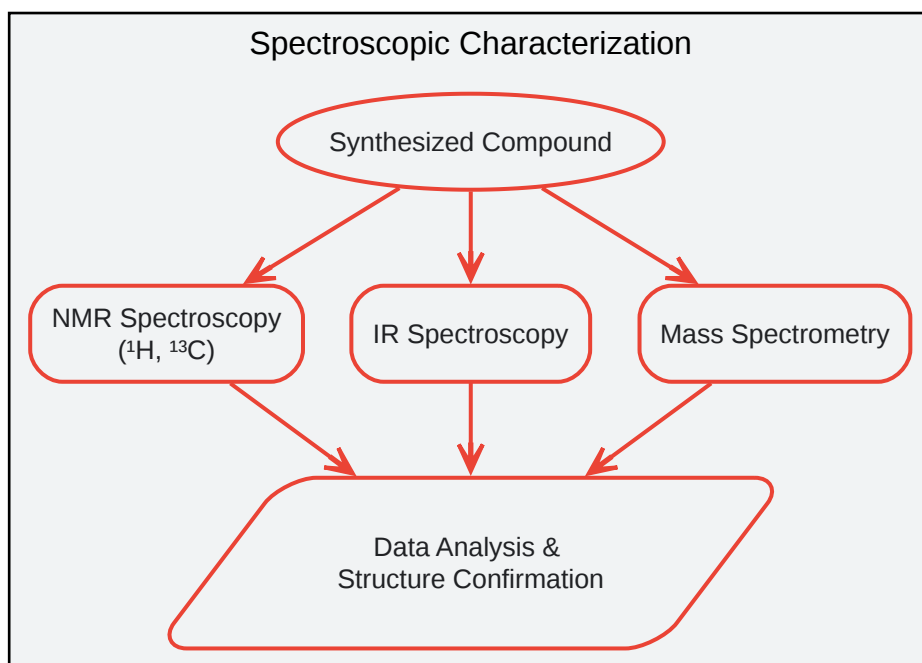
## Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of **5-Chloro-3-methyl-1-phenylpyrazole** and its derivatives.



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Caption: Synthesis workflow for **5-Chloro-3-methyl-1-phenylpyrazole**.



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Caption: General workflow for spectroscopic characterization.

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